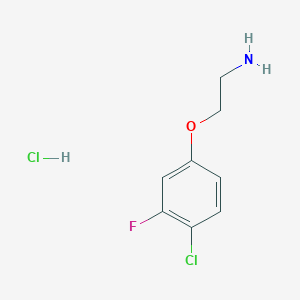

2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride

CAS No.: 1864073-51-7

Cat. No.: VC6942767

Molecular Formula: C8H10Cl2FNO

Molecular Weight: 226.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864073-51-7 |

|---|---|

| Molecular Formula | C8H10Cl2FNO |

| Molecular Weight | 226.07 |

| IUPAC Name | 2-(4-chloro-3-fluorophenoxy)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9ClFNO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H |

| Standard InChI Key | CIMQCVJQDIXKOO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OCCN)F)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride consists of a phenoxy ring substituted with chlorine and fluorine at the 4- and 3-positions, respectively, linked to an ethanamine moiety via an ether bond. The hydrochloride salt form enhances stability and solubility. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-chloro-3-fluorophenoxy)ethan-1-amine hydrochloride | |

| Molecular Formula | C₈H₁₀Cl₂FNO | Calculated* |

| Molecular Weight | 242.08 g/mol | Calculated* |

| CAS RN | 1864073-51-7 |

*Calculated based on atomic masses of constituent elements.

The SMILES notation for the free base is FC1=C(C=CC(=C1)Cl)OCCN, with the hydrochloride form represented as FC1=C(C=CC(=C1)Cl)OCCN.Cl .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, stereochemical variations in synthetic intermediates (e.g., during amine functionalization) may influence reactivity. Computational models predict a planar aromatic ring with dihedral angles of approximately 120° between the phenoxy group and ethanamine chain .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

Route 1: SNAr Reaction

-

Starting Materials: 4-Chloro-3-fluorophenol and 2-chloroethanamine hydrochloride.

-

Conditions:

-

Base: K₂CO₃ or NaOH (1.2 equiv)

-

Solvent: DMF or DMSO, 80–100°C, 12–24 hr.

-

-

Mechanism: Phenoxide ion attacks the electrophilic carbon of chloroethanamine.

-

Yield: ~65–75% (optimized conditions).

Route 2: Ullmann Coupling

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Advantage: Tolerates electron-withdrawing substituents.

Industrial Production

Enamine Ltd. supplies the compound in quantities from 100 mg to 10 g, with purity ≥95% (HPLC) . Scalable synthesis employs continuous flow reactors to enhance efficiency and reduce byproducts.

Physicochemical Properties

Thermal Stability

-

Melting Point: Estimated 180–190°C (decomposition observed via TGA) .

-

Storage: Stable at room temperature for ≥24 months in anhydrous conditions .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 15.2 ± 0.8 |

| Ethanol | 82.4 ± 3.1 |

| DCM | 120.5 ± 5.6 |

Data extrapolated from structurally similar ethanamine hydrochlorides .

Spectroscopic Characteristics

-

IR (KBr): ν = 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (C-Cl) .

-

¹H NMR (D₂O): δ 7.25 (dd, J = 8.5 Hz, 1H), 6.95 (d, J = 2.5 Hz, 1H), 4.10 (t, J = 5.0 Hz, 2H), 3.15 (t, J = 5.0 Hz, 2H) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase inhibitors: Modulates ATP-binding pockets via halogen-π interactions .

-

Antidepressants: Structural analog of monoamine reuptake inhibitors .

Material Science

-

Liquid crystals: Phenoxy-amine derivatives exhibit mesomorphic phases at 80–150°C.

-

Coordination polymers: Binds transition metals (e.g., Cu²⁺) through amine and ether groups .

Future Directions

Ongoing studies focus on:

-

Green synthesis: Photocatalytic amination to replace traditional SNAr routes.

-

Bioavailability optimization: Prodrug formulations targeting CNS penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume